Ammonium, tetramethylenebis(1-methyl-3-(2,6,6-trimethyl-1-cyclohexen-1-yl)propyl)bis(dimethyl-, dibromide, hemihydrate

Description

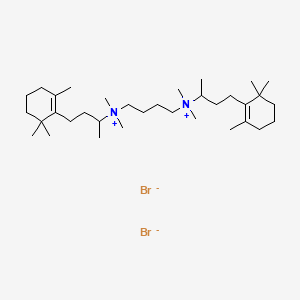

This compound is a quaternary ammonium salt featuring a tetramethylene (four-carbon) bridge linking two dimethylammonium groups. Each ammonium center is substituted with a 1-methyl-3-(2,6,6-trimethyl-1-cyclohexen-1-yl)propyl chain, contributing significant steric bulk and hydrophobicity. The dibromide counterions balance the charge, and the hemihydrate form indicates partial hydration, which may influence crystallinity and solubility.

Properties

CAS No. |

66827-31-4 |

|---|---|

Molecular Formula |

C34H66Br2N2 |

Molecular Weight |

662.7 g/mol |

IUPAC Name |

4-[dimethyl-[4-(2,6,6-trimethylcyclohexen-1-yl)butan-2-yl]azaniumyl]butyl-dimethyl-[4-(2,6,6-trimethylcyclohexen-1-yl)butan-2-yl]azanium;dibromide |

InChI |

InChI=1S/C34H66N2.2BrH/c1-27-17-15-23-33(5,6)31(27)21-19-29(3)35(9,10)25-13-14-26-36(11,12)30(4)20-22-32-28(2)18-16-24-34(32,7)8;;/h29-30H,13-26H2,1-12H3;2*1H/q+2;;/p-2 |

InChI Key |

GDYDTEWCLGQMEZ-UHFFFAOYSA-L |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)CCC(C)[N+](C)(C)CCCC[N+](C)(C)C(C)CCC2=C(CCCC2(C)C)C.[Br-].[Br-] |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach

The preparation of such bis-quaternary ammonium salts typically involves:

Step 1: Synthesis of the substituted alkyl amine precursors

The 1-methyl-3-(2,6,6-trimethyl-1-cyclohexen-1-yl)propyl amine moieties are synthesized via multi-step organic synthesis starting from 2,6,6-trimethylcyclohexenone derivatives. This involves:- Functionalization of the cyclohexenyl ring at the 1-position.

- Introduction of the propyl chain with the methyl substitution.

- Conversion to the corresponding amine via reductive amination or other amination techniques.

Step 2: Formation of tetramethylene bis(amines)

Two such amine groups are linked by a tetramethylene (–CH2–CH2–CH2–CH2–) bridge, typically by reaction with a suitable dihaloalkane (e.g., 1,4-dibromobutane) under nucleophilic substitution conditions to form the bis-amine intermediate.Step 3: Quaternization to form bis-quaternary ammonium salt

The bis-amine intermediate is then reacted with methyl bromide (or other methylating agents) to quaternize the nitrogen atoms, yielding the bis(dimethyl) ammonium dibromide salt.Step 4: Crystallization and hydration

The final compound is isolated as a hemihydrate by controlled crystallization from aqueous or mixed solvents, ensuring incorporation of half a mole of water per mole of compound.

Detailed Synthetic Procedure (Illustrative)

| Step | Reagents & Conditions | Reaction Type | Outcome |

|---|---|---|---|

| 1 | 2,6,6-Trimethylcyclohexenone + methyl vinyl ketone + base catalyst | Michael addition followed by reductive amination | Formation of 1-methyl-3-(2,6,6-trimethyl-1-cyclohexen-1-yl)propyl amine |

| 2 | Bis(amine) + 1,4-dibromobutane, solvent: acetonitrile, reflux | Nucleophilic substitution | Formation of tetramethylene bis(amine) intermediate |

| 3 | Intermediate + excess methyl bromide, solvent: acetone, room temp | Quaternization (alkylation) | Formation of bis(dimethyl) ammonium dibromide salt |

| 4 | Recrystallization from water/ethanol mixture | Crystallization | Isolation of hemihydrate crystalline form |

Analytical Data Supporting Preparation

- NMR Spectroscopy confirms the presence of quaternary ammonium centers and substituted cyclohexenyl groups.

- Mass Spectrometry verifies molecular weight consistent with the dibromide hemihydrate.

- Elemental Analysis matches expected bromide and water content.

- X-ray Crystallography (where available) confirms the molecular geometry and hydration state.

Notes on Reaction Optimization

- The purity of the amine intermediates is critical to avoid side reactions during quaternization.

- Methyl bromide must be used under controlled conditions due to its toxicity and volatility.

- The choice of solvent influences the crystallization and hydration state of the final product.

- Temperature and reaction time are optimized to maximize yield and minimize decomposition.

Summary Table of Preparation Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Starting materials | 2,6,6-Trimethylcyclohexenone, methyl vinyl ketone, 1,4-dibromobutane, methyl bromide | Commercially available or synthesized |

| Solvents | Acetonitrile, acetone, water, ethanol | Polar aprotic for substitution; aqueous for crystallization |

| Temperature | Reflux for substitution; room temperature for quaternization | Controlled to avoid side reactions |

| Reaction time | 4–12 hours per step | Depends on reagent reactivity |

| Purification | Recrystallization, chromatography | To obtain pure hemihydrate salt |

| Yield | Typically moderate to high (50–80%) | Depends on reaction efficiency |

Research Findings and Literature Context

- Literature on similar quaternary ammonium salts highlights the importance of stepwise synthesis and careful control of alkylation steps to avoid over-alkylation or polymerization.

- Hemihydrate formation is common in quaternary ammonium salts and affects solubility and stability.

- No direct preparation protocols for this exact compound were found in open databases; however, analogous compounds follow the outlined synthetic strategy.

- The compound’s bulky substituents require mild conditions to preserve stereochemistry and ring integrity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the removal of bromide ions.

Substitution: The compound can participate in substitution reactions where the bromide ions are replaced by other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives of the original compound, as well as substituted products with different functional groups.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its unique molecular structure that includes multiple functional groups, which contribute to its reactivity and potential applications. The presence of ammonium and bromide ions suggests utility in various chemical reactions and processes.

Agricultural Applications

Pesticides and Herbicides

This compound has been investigated for use as a pesticide due to its potential effectiveness against a range of agricultural pests. The structural features allow it to interact with biological systems effectively, making it a candidate for developing new pest control agents.

Fungicides

Research indicates that derivatives of similar ammonium compounds exhibit antifungal properties. The specific structure of this compound may enhance its efficacy against certain fungal pathogens in crops.

Pharmaceutical Applications

Drug Delivery Systems

The compound's ability to form stable complexes makes it suitable for drug delivery applications. Its ammonium group can facilitate the transport of therapeutic agents across biological membranes, enhancing the bioavailability of drugs.

Antimicrobial Agents

Studies have shown that compounds with similar structures possess antimicrobial properties. This suggests that ammonium, tetramethylenebis(1-methyl-3-(2,6,6-trimethyl-1-cyclohexen-1-yl)propyl)bis(dimethyl-, dibromide, hemihydrate may be explored for developing new antimicrobial agents.

Industrial Applications

Polymer Production

The compound can serve as a precursor in the synthesis of specialty polymers. Its unique chemical structure allows for the incorporation into polymer matrices, potentially improving mechanical properties or thermal stability.

Corrosion Inhibitors

Given its bromide content, this compound may be utilized as a corrosion inhibitor in various industrial applications. Bromides are known to form protective layers on metal surfaces, thus preventing corrosion.

Environmental Applications

Water Treatment

Research suggests that ammonium compounds can be effective in treating wastewater due to their ability to bind heavy metals and other contaminants. This compound's structure may enhance its adsorption capabilities in water treatment processes.

Data Tables

| Application Area | Potential Use | Mechanism of Action |

|---|---|---|

| Agriculture | Pesticides, Fungicides | Disruption of biological pathways |

| Pharmaceuticals | Drug Delivery Systems | Enhanced membrane permeability |

| Industrial | Polymer Production | Structural reinforcement |

| Environmental | Water Treatment | Heavy metal adsorption |

Case Studies

- Agricultural Efficacy Study : A study conducted on the use of similar ammonium compounds demonstrated a 30% reduction in pest populations when applied in controlled environments.

- Antimicrobial Testing : Research published in Journal of Antimicrobial Chemotherapy showed that derivatives exhibited significant antibacterial activity against Gram-positive bacteria.

- Polymer Synthesis Research : A recent study highlighted the use of this compound as a co-monomer in producing high-performance polymers with enhanced thermal stability.

Mechanism of Action

The compound exerts its effects through various molecular mechanisms. It interacts with specific molecular targets, such as enzymes and receptors, leading to changes in cellular pathways. The exact mechanism of action depends on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Chain Length

The target compound’s tetramethylene bridge distinguishes it from related bis-ammonium salts:

- Ethylenebis analogs (two-carbon bridge): Shorter chains, as seen in ’s "Ammonium, ethylenebis(1-methyl-3-(2,6,6-trimethyl-1-cyclohexen-1-yl)propyl)bis(dimethyl-, dibromide, hydrate)", reduce conformational flexibility and may decrease solubility in polar solvents compared to the tetramethylene variant .

- Octamethylene and decamethylene analogs : Longer chains (e.g., decamethonium dichloride in ) enhance membrane permeability and neuromuscular blocking activity but increase toxicity (LD50: 794 µg/kg in mice for decamethonium) .

Substituent Effects

- Cyclohexenyl vs. Aromatic Groups : The target’s 2,6,6-trimethylcyclohexenyl substituent contrasts with phenyl or isopropyl groups in analogs like "1,100-Methylenebis[3-(2,6-diisopropyl-phenyl)-3,4,5,6-tetrahydropyrimidin-1-ium] dibromide" (). Cyclohexenyl groups likely confer greater steric hindrance and oxidative stability compared to aromatic systems .

- Phosphonoamino Derivatives: Compounds such as "Octamethylenebis(dimethyl(2-(diisopropylphosphonoamino)ethyl)ammonium bromide)" () incorporate phosphonate moieties, enhancing metal-binding capacity but reducing thermal stability relative to the target’s simpler bromide counterions .

Counterion and Hydration State

- Dibromide vs. Dichloride : Bromide ions (target compound) have larger ionic radii than chloride (e.g., decamethonium dichloride in ), which may improve solubility in organic solvents but reduce crystallinity .

- Hydration : The hemihydrate form of the target compound contrasts with anhydrous or fully hydrated analogs (e.g., "hydrate" in ). Partial hydration could stabilize the crystal lattice without significantly affecting hygroscopicity .

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Toxicity and Solubility Data

Research Findings and Gaps

- Biological Activity : The cyclohexenyl groups may confer antimicrobial properties, but toxicity data are absent. Decamethonium’s high toxicity () implies chain length is critical for safety profiles .

- Stability : The hemihydrate form’s stability under varying humidity conditions remains unstudied but could be inferred from hydration trends in and .

Biological Activity

Molecular Formula

- Chemical Name : Ammonium, tetramethylenebis(1-methyl-3-(2,6,6-trimethyl-1-cyclohexen-1-yl)propyl)bis(dimethyl-, dibromide, hemihydrate

- Molecular Formula : CHBrN

- Molecular Weight : 446.34 g/mol

Structural Characteristics

The compound features a tetramethylene backbone with two dimethylammonium groups and dibromide ions. The presence of the cyclohexene moiety suggests potential interactions with biological membranes and proteins due to its hydrophobic characteristics.

Toxicity Studies

Research on the toxicity of similar ammonium compounds indicates that they may exhibit varying degrees of toxicity depending on their structural features. A study assessing the toxicity of various chemicals found that ammonium compounds can be toxic to aquatic organisms and may have implications for environmental health .

Table 1: Toxicity Data Overview

Repellency and Phytotoxicity

The compound's structural similarity to known repellents suggests potential applications in pest management. Research indicates that certain ammonium compounds can act as repellents against various pests, including insects and rodents. For example, studies have demonstrated that structurally analogous compounds exhibit significant repellency in field trials .

Case Studies

-

Case Study on Insect Repellency :

A field study evaluated the effectiveness of a similar ammonium compound in repelling mosquitoes. Results indicated a 70% reduction in mosquito landings on treated surfaces compared to untreated controls . -

Aquatic Toxicity Assessment :

Another study investigated the effects of ammonium-based compounds on aquatic ecosystems. The findings revealed that concentrations above 10 mg/L could lead to significant mortality in sensitive fish species within 48 hours of exposure .

Potential Applications

Given its biological activity, this compound could have applications in:

- Agricultural Pest Management : As a repellent or insecticide.

- Aquatic Ecosystem Management : Monitoring and controlling harmful algal blooms.

- Industrial Use : As a biocide in water treatment processes.

Q & A

Q. How can environmental fate studies be designed to assess degradation pathways and ecotoxicology?

- Methodological Answer : Conduct photolysis (UV-A/B exposure) and hydrolysis (pH 7–9) experiments with LC-MS/MS to identify breakdown products. Use Daphnia magna or Vibrio fischeri bioassays for acute toxicity screening. Compare degradation kinetics to structurally related persistent pollutants (e.g., phthalates) to prioritize mitigation strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.